Ro106-9920

説明

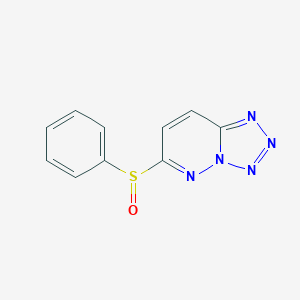

inhibits ubiquitination to block NF-kappaB-dependent cytokine expression; structure in first source

特性

IUPAC Name |

6-(benzenesulfinyl)tetrazolo[1,5-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSXSNSCPNFCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397884 | |

| Record name | Ro106-9920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62645-28-7 | |

| Record name | Ro106-9920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Anti-Inflammatory Mechanism of Ro106-9920: A Ubiquitination Inhibitor Targeting the NF-κB Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ro106-9920 is a potent, cell-permeable small molecule that exhibits significant anti-inflammatory properties through the targeted inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, downstream effects, and the key experimental evidence that elucidates its function. Quantitative data from seminal studies are presented in a structured format, and detailed experimental protocols are provided to enable replication and further investigation. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of its mechanism.

Core Mechanism of Action: Inhibition of IκBα Ubiquitination

The primary mechanism of action of this compound is the selective and irreversible inhibition of the ubiquitination of the inhibitor of NF-κB alpha (IκBα). In the canonical NF-κB pathway, pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation of IκBα. This phosphorylation event marks IκBα for ubiquitination by an E3 ubiquitin ligase complex, which subsequently targets it for degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).

This compound directly interferes with the ubiquitination step. By preventing the attachment of ubiquitin chains to phosphorylated IκBα, this compound stabilizes the IκBα-NF-κB complex in the cytoplasm. This sequestration of NF-κB prevents its nuclear translocation and subsequent activation of inflammatory gene expression, thereby exerting a potent anti-inflammatory effect.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from foundational studies.

| Parameter | Assay System | Stimulus | Value | Reference |

| IC50 | IκBα Ubiquitination | N/A | 3 µM | [1][2] |

| IC50 | TNF-α Production | LPS | < 1 µM | |

| IC50 | IL-1β Production | LPS | < 1 µM | |

| IC50 | IL-6 Production | LPS | < 1 µM |

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Animal Model | Dose | Effect | Reference |

| Inhibition of Cytokine Production | Rat | 10-100 mg/kg | Dose-dependent inhibition |

Table 2: In Vivo Efficacy of this compound

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

Caption: A typical experimental workflow to assess this compound activity.

Detailed Experimental Protocols

The following are representative protocols based on the methodologies used in the primary literature to characterize this compound.

In Vitro IκBα Ubiquitination Assay

Objective: To determine the direct inhibitory effect of this compound on the ubiquitination of IκBα.

Materials:

-

Recombinant human E1 (ubiquitin-activating enzyme)

-

Recombinant human E2 (ubiquitin-conjugating enzyme, e.g., UbcH5)

-

Recombinant E3 ligase complex (e.g., SCF-β-TrCP)

-

Recombinant IκBα (phosphorylated)

-

Ubiquitin

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels

-

Anti-IκBα antibody

-

Chemiluminescence detection system

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, ubiquitin, E1, E2, and the E3 ligase complex.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding the phosphorylated IκBα substrate.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-IκBα antibody.

-

Detect the bands using a chemiluminescence system. The appearance of higher molecular weight bands corresponding to ubiquitinated IκBα will be inhibited in the presence of this compound.

-

Quantify the band intensities to determine the IC50 value.

Cytokine Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure the effect of this compound on the production of inflammatory cytokines in a cellular context.

Materials:

-

Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Lipopolysaccharide (LPS).

-

This compound.

-

ELISA kits for TNF-α, IL-1β, and IL-6.

Procedure:

-

Seed PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI 1640 medium.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C in a CO₂ incubator.

-

Stimulate the cells with LPS (e.g., 10 ng/mL) to induce cytokine production.

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 values.

Selectivity Profile

This compound demonstrates a high degree of selectivity for the IκBα ubiquitination process. Studies have shown that it has little to no inhibitory activity against the ubiquitin-activating enzyme E1 or the ubiquitin-conjugating enzyme E2 (UbcH7). Furthermore, it does not broadly inhibit protein ubiquitination within the cell. At higher concentrations, some weak off-target activity against 5-lipoxygenase and EGFR has been reported, but its primary and most potent activity is the inhibition of NF-κB activation.

Conclusion

This compound is a valuable research tool for studying the NF-κB signaling pathway and represents a class of anti-inflammatory agents that act by inhibiting ubiquitination. Its well-defined mechanism of action, centered on the selective inhibition of IκBα ubiquitination, leads to a potent and broad-spectrum blockade of inflammatory cytokine production. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to understand and leverage this important anti-inflammatory pathway.

References

An In-Depth Technical Guide to Ro106-9920: A Selective Inhibitor of IκBα Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro106-9920 is a potent and selective small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It exerts its anti-inflammatory effects by specifically targeting the ubiquitination of the inhibitory protein IκBα, thereby preventing its degradation and the subsequent nuclear translocation of NF-κB. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of IκBα Ubiquitination

This compound functions as a critical interventive agent in the canonical NF-κB signaling cascade. Under basal conditions, NF-κB dimers are held inactive in the cytoplasm through their association with the inhibitor protein IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that culminates in the phosphorylation of IκBα. This phosphorylation event marks IκBα for ubiquitination by an E3 ubiquitin ligase complex, leading to its subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound selectively inhibits the ubiquitination of phosphorylated IκBα. This action prevents the degradation of IκBα, effectively sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. This targeted inhibition of IκBα ubiquitination is the cornerstone of the anti-inflammatory properties of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Description | Value | Cell Line/System |

| IC50 | Inhibition of LPS- and TNF-α-induced IκBα ubiquitination | 3 µM | - |

| IC50 | Inhibition of TNF-α production | ~0.5 µM | Human peripheral blood mononuclear cells |

| IC50 | Inhibition of IL-1β production | ~0.5 µM | Human peripheral blood mononuclear cells |

| IC50 | Inhibition of IL-6 production | ~0.5 µM | Human peripheral blood mononuclear cells |

Table 2: Selectivity Profile of this compound

| Target | Activity | Concentration |

| EGFR kinase | Weak inhibition | >10 µM |

| 5-Lipoxygenase | Weak inhibition | >10 µM |

Experimental Protocols

In Vitro IκBα Ubiquitination Assay

This protocol outlines the methodology to assess the inhibitory effect of this compound on IκBα ubiquitination in a cell-free system.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)

-

Recombinant E3 ubiquitin ligase complex (e.g., SCFβ-TrCP)

-

Recombinant, phosphorylated IκBα (substrate)

-

Ubiquitin

-

ATP

-

This compound (or vehicle control)

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels and buffers

-

Anti-IκBα antibody

-

Anti-ubiquitin antibody

-

Chemiluminescent detection reagents

Procedure:

-

Prepare a reaction mixture containing E1, E2, E3 enzymes, ubiquitin, and ATP in ubiquitination buffer.

-

Add phosphorylated IκBα to the reaction mixture.

-

Add this compound at various concentrations (or vehicle control) to the reaction tubes.

-

Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform Western blotting using an anti-IκBα antibody to detect the different ubiquitinated forms of IκBα (which will appear as a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used to confirm ubiquitination.

-

Quantify the intensity of the ubiquitinated IκBα bands to determine the IC50 of this compound.

In Vivo Anti-Inflammatory Activity in a Rat Model of LPS-Induced Inflammation

This protocol describes the evaluation of the in vivo efficacy of this compound in a rat model of systemic inflammation.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Saline

-

Anesthesia

-

Blood collection supplies

-

ELISA kits for rat TNF-α, IL-1β, and IL-6

Procedure:

-

Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Fast the rats overnight before the experiment.

-

Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) or vehicle control.

-

After a set pre-treatment time (e.g., 1 hour), induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). A control group should receive a saline injection.

-

At the time of peak cytokine production (e.g., 1.5-2 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.

-

Separate plasma or serum from the blood samples.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the plasma/serum using specific ELISA kits.

-

Analyze the data to determine the dose-dependent inhibitory effect of this compound on cytokine production.

Mandatory Visualizations

NF-κB Signaling Pathway and the Action of this compound

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro IκBα Ubiquitination Assay

Caption: Workflow for the in vitro IκBα ubiquitination assay.

Experimental Workflow for In Vivo Anti-Inflammatory Rat Model

Caption: Workflow for the in vivo LPS-induced inflammation rat model.

Ro106-9920: A Technical Guide to its Inhibition of the NF-κB Pathway

Authored by: Gemini

December 2025

Abstract

This technical guide provides an in-depth overview of Ro106-9920, a small molecule inhibitor of the NF-κB signaling pathway. It is intended for researchers, scientists, and drug development professionals. The guide details the mechanism of action, chemical properties, and quantitative efficacy of this compound. Furthermore, it provides detailed experimental protocols for assays relevant to the study of this compound and its effects on the NF-κB pathway.

Introduction to the NF-κB Pathway and this compound

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer. The canonical pathway is initiated by stimuli such as pro-inflammatory cytokines, leading to the activation of the IκB kinase (IKK) complex. This complex then phosphorylates the inhibitor of κBα (IκBα), marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

This compound is a small molecule that has been identified as an inhibitor of this pathway. It has been shown to block the NF-κB-dependent expression of key inflammatory cytokines. This guide will delve into the specifics of its inhibitory action.

Chemical Properties of this compound

This compound, with the chemical name 6-(phenylsulfinyl)tetrazolo[1,5-b]pyridazine, is a crystalline solid. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 62645-28-7 |

| Molecular Formula | C₁₀H₇N₅OS |

| Molecular Weight | 245.26 g/mol |

| Purity | >95% |

| Solubility | ≥24.5 mg/mL in DMSO |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)C2=CC=C3N=NN=N3N=C2 |

Mechanism of Action: Inhibition of IκBα Ubiquitination

This compound exerts its inhibitory effect on the NF-κB pathway by selectively targeting the ubiquitination of IκBα.[1] This prevents the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and inhibiting the transcription of NF-κB target genes.

It is crucial to note that this compound does not inhibit the ubiquitin-activating enzyme E1 or the ubiquitin-conjugating enzyme E2 (specifically E2UBCH7).[1] This suggests that its mechanism of action is likely through the inhibition of the E3 ubiquitin ligase complex responsible for recognizing and targeting phosphorylated IκBα for ubiquitination. However, studies have shown that this compound's activity is inconsistent with the inhibition of the well-characterized SCFβ-TrCP, which is the putative E3 ligase for IκBα.[2] Therefore, it is proposed that this compound selectively inhibits an uncharacterized but essential ubiquitination activity associated with LPS- and TNFα-induced IκBα degradation.[2]

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type/System | Stimulus | IC₅₀ (µM) | Reference |

| IκBα Ubiquitination | Cell-free system | - | 2.3 | [1] |

| IκBα Ubiquitination (LPS-induced) | - | LPS | 3 | [3] |

| IκBα Ubiquitination (TNF-α-induced) | - | TNF-α | 3 | [3] |

| NF-κB-dependent cytokine expression (TNF-α) | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | < 1 | [1] |

| NF-κB-dependent cytokine expression (IL-1β) | Human PBMCs | LPS | < 1 | [1] |

| NF-κB-dependent cytokine expression (IL-6) | Human PBMCs | LPS | < 1 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage (mg/kg) | Effect | Reference |

| Rat (acute inflammation) | 10-100 | Dose-dependent inhibition of cytokine production | [1] |

| Mouse (acute kidney injury) | 5, 10, 20 | Dose-dependent protection against AKI, reduced inflammation and apoptosis | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound.

In Vitro IκBα Ubiquitination Assay

This assay is designed to directly measure the inhibitory effect of this compound on the ubiquitination of IκBα in a cell-free system.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)

-

Cell lysate containing the E3 ligase activity (e.g., from stimulated HeLa or THP-1 cells)

-

Recombinant phosphorylated IκBα substrate

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-IκBα antibody

-

Anti-ubiquitin antibody

Procedure:

-

Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice. A typical reaction would include:

-

E1 enzyme (e.g., 100 nM)

-

E2 enzyme (e.g., 500 nM)

-

Cell lysate (as a source of E3 ligase)

-

Phosphorylated IκBα substrate (e.g., 200 nM)

-

Ubiquitin (e.g., 10 µM)

-

ATP (e.g., 2 mM)

-

Varying concentrations of this compound or vehicle (DMSO)

-

Ubiquitination reaction buffer to the final volume.

-

-

Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against IκBα to detect the ubiquitinated, higher molecular weight forms of IκBα. Alternatively, probe with an anti-ubiquitin antibody.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the IC₅₀ of this compound.

Cellular IκBα Degradation Assay

This assay assesses the ability of this compound to prevent the degradation of IκBα in a cellular context.

Materials:

-

Cell line responsive to NF-κB stimulation (e.g., HeLa, THP-1, or primary cells)

-

Cell culture medium and supplements

-

NF-κB stimulus (e.g., TNFα, LPS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-IκBα antibody

-

Anti-β-actin or other loading control antibody

Procedure:

-

Plate cells and allow them to adhere and grow to a suitable confluency (e.g., 80-90%).

-

Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNFα) for a time course (e.g., 0, 15, 30, 60 minutes).

-

At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Resolve equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against IκBα.

-

Re-probe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the signals using an ECL substrate.

-

Analyze the levels of IκBα at each time point to assess the inhibitory effect of this compound on its degradation.

Cytokine Production Assay in Human PBMCs

This assay measures the effect of this compound on the production of NF-κB-dependent pro-inflammatory cytokines in primary human cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors

-

RPMI-1640 medium with 10% FBS and antibiotics

-

NF-κB stimulus (e.g., Lipopolysaccharide - LPS)

-

This compound

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6)

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the PBMCs in complete RPMI-1640 medium and determine the cell concentration and viability.

-

Plate the PBMCs in a 96-well plate at a density of, for example, 1 x 10⁶ cells/mL.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL). Include unstimulated and vehicle-treated stimulated controls.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a suitable time period (e.g., 18-24 hours).

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.

-

Calculate the IC₅₀ of this compound for the inhibition of each cytokine's production.

Conclusion

This compound is a potent inhibitor of the NF-κB signaling pathway, acting through the selective inhibition of IκBα ubiquitination. Its ability to block the production of key pro-inflammatory cytokines in both in vitro and in vivo models makes it a valuable tool for research into inflammatory diseases and a potential starting point for the development of novel anti-inflammatory therapeutics. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other molecules targeting the NF-κB pathway. Further research is warranted to fully elucidate the specific E3 ligase inhibited by this compound.

References

- 1. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ro 106-9920 | CAS:62645-28-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Ras regulates SCF(β-TrCP) protein activity and specificity via its effector protein NORE1A - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro106-9920: A Technical Guide to its Function as an IκBα Ubiquitination Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro106-9920 is a potent, cell-permeable small molecule inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. This technical guide delineates the mechanism of action of this compound, focusing on its role as a selective inhibitor of IκBα ubiquitination. By preventing the ubiquitination and subsequent proteasomal degradation of IκBα, this compound effectively blocks the nuclear translocation and transcriptional activity of NF-κB. This document provides a comprehensive overview of the relevant signaling pathways, quantitative efficacy data, and detailed experimental protocols for the characterization of this compound and similar molecules.

Introduction to the NF-κB Signaling Pathway and the Role of IκBα

The NF-κB family of transcription factors are critical regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and survival. In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with a family of inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being the most prominent member.

The canonical NF-κB activation pathway is initiated by a wide range of stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (PAMPs). These stimuli trigger a signaling cascade that converges on the activation of the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). Activated IKKβ then phosphorylates IκBα at two critical serine residues (Ser32 and Ser36). This phosphorylation event serves as a recognition signal for the E3 ubiquitin ligase complex, SCFβ-TrCP (composed of Skp1, Cullin-1, and the F-box protein β-TrCP), which polyubiquitinates IκBα. The polyubiquitin chain targets IκBα for rapid degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits (typically the p65/RelA-p50 heterodimer), allowing their translocation to the nucleus, where they bind to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby initiating their transcription.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the NF-κB pathway by specifically targeting the ubiquitination of IκBα.[1] It has been demonstrated to be a selective inhibitor of IκBα ubiquitination and subsequent degradation.[2] This mechanism prevents the release of NF-κB from its inhibitory complex, thereby blocking its nuclear translocation and downstream transcriptional activity.

Available data suggests that this compound does not significantly inhibit the upstream ubiquitin-activating enzyme (E1) or the ubiquitin-conjugating enzyme E2 (specifically UBE2D2, also known as UBCH7). This points towards a more specific action, potentially at the level of the SCFβ-TrCP E3 ligase complex or by interfering with the recognition of phosphorylated IκBα by this complex.

dot

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The efficacy of this compound in inhibiting the NF-κB pathway has been quantified in various cellular assays. The following tables summarize the key inhibitory concentrations.

| Assay | Stimulus | Cell Type | IC50 |

| IκBα Ubiquitination | LPS / TNF-α | Not Specified | 3 µM |

| IκBα Degradation | TNF-α | Not Specified | 2.3 µM |

Table 1: Inhibitory activity of this compound on IκBα ubiquitination and degradation.

| Target Gene Expression | Stimulus | Cell Type | IC50 |

| TNF-α | Not Specified | Not Specified | 2.3 µM |

| IL-1β | Not Specified | Not Specified | 2.3 µM |

| IL-6 | Not Specified | Not Specified | 2.3 µM |

Table 2: Inhibitory activity of this compound on the expression of NF-κB target genes.

Experimental Protocols

The following protocols are representative methods for characterizing the activity of this compound as an IκBα ubiquitination inhibitor.

Cell Culture and Stimulation

-

Cell Line: Human embryonic kidney (HEK293) cells or a relevant cell line (e.g., HeLa, U937) are commonly used.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Inhibitor Pre-treatment: Seed cells to achieve 70-80% confluency on the day of the experiment. Pre-incubate the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulation: Induce NF-κB activation by treating the cells with an appropriate stimulus, such as TNF-α (10-20 ng/mL) or IL-1β (10 ng/mL), for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Following stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Western Blot Analysis of IκBα Degradation

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the extent of IκBα degradation in the presence and absence of this compound.

In Vitro IκBα Ubiquitination Assay

This assay reconstitutes the ubiquitination of IκBα using purified components.

-

Reaction Components:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UBCH5b)

-

Recombinant human SCFβ-TrCP E3 ligase complex

-

Recombinant human IκBα (pre-phosphorylated by IKKβ)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, and ATP in the ubiquitination buffer.

-

Add varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding the phosphorylated IκBα substrate.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Detection: Analyze the reaction products by Western blotting using an anti-IκBα antibody. The appearance of higher molecular weight bands or a smear above the unmodified IκBα band indicates polyubiquitination.

dot

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a valuable research tool for investigating the intricacies of the NF-κB signaling pathway. Its specific mechanism of inhibiting IκBα ubiquitination provides a targeted approach to block NF-κB activation. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies and to screen for novel inhibitors with similar mechanisms of action. Further investigation into the precise binding site and interaction of this compound with the components of the ubiquitination machinery will provide deeper insights into its function and may facilitate the design of next-generation NF-κB inhibitors.

References

An In-depth Technical Guide on the Discovery and History of Ro106-9920

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor Ro106-9920, with a focus on its discovery, history, mechanism of action, and the experimental methodologies used to characterize it.

Introduction and Physicochemical Properties

This compound, with the chemical name 6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine, is a potent and selective inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. It has been a critical tool in elucidating the molecular mechanisms of inflammation. While the "Ro" prefix in its name suggests its origin from the pharmaceutical company Hoffmann-La Roche, detailed public records of its initial discovery and synthesis are scarce. The primary scientific elucidation of its function was presented in a 2002 paper by Swinney et al. in the Journal of Biological Chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇N₅OS |

| Molecular Weight | 245.26 g/mol |

| CAS Number | 62645-28-7 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 10 mM) |

Mechanism of Action: Inhibition of IκBα Ubiquitination

This compound exerts its anti-inflammatory effects by specifically inhibiting the ubiquitination of the inhibitor of NF-κB alpha (IκBα). In the canonical NF-κB pathway, stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) trigger the IκB kinase (IKK) complex to phosphorylate IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB transcription factor, allowing it to translocate to the nucleus and activate the expression of pro-inflammatory genes.

This compound intervenes by blocking the ubiquitination of phosphorylated IκBα. This prevents its degradation, causing it to remain bound to NF-κB in the cytoplasm, thereby inhibiting the inflammatory cascade.

Quantitative Data on Biological Activity

The inhibitory potency of this compound has been characterized in various assays.

Table 2: In Vitro and Cellular Activity of this compound

| Parameter | Description | Value | Reference |

| IC₅₀ | Inhibition of LPS- and TNF-α-induced IκBα ubiquitination in a cell-free system. | 3 µM | [1] |

| IC₅₀ | Inhibition of IκBα ubiquitination of activated IκBα. | 2.3 µM | [2][3] |

| IC₅₀ | Inhibition of NF-κB-dependent expression of TNF-α, IL-1β, and IL-6 in human peripheral blood mononuclear cells. | < 1 µM | [3] |

| Selectivity | Activity against ubiquitin-activating enzyme E1. | >100 µM | [2][3] |

Experimental Protocols

Cell-Free IκBα Ubiquitination Assay

This protocol is based on the methodology that was likely used for the initial characterization of this compound.

Objective: To measure the direct inhibitory effect of this compound on the ubiquitination of IκBα.

Methodology:

-

Reaction Components: A cell-free system is reconstituted with purified E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, e.g., UbcH5), an E3 ligase source (e.g., cell lysate), ubiquitin, ATP, and phosphorylated IκBα.

-

Inhibitor Treatment: The reaction is performed in the presence of varying concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The reaction mixture is incubated at 37°C to allow for the ubiquitination reaction to proceed.

-

Analysis: The reaction is stopped, and the products are resolved by SDS-PAGE. Western blotting is performed using an antibody specific for IκBα. The appearance of higher molecular weight bands corresponding to ubiquitinated IκBα is quantified.

-

Data Interpretation: The intensity of the ubiquitinated IκBα bands is measured, and the IC₅₀ value for this compound is calculated.

In Vivo Anti-Inflammatory Activity

Objective: To assess the efficacy of this compound in a rat model of acute inflammation.

Methodology:

-

Animal Model: An acute inflammation model in rats is used, such as carrageenan-induced paw edema or LPS challenge.

-

Drug Administration: this compound is administered orally at doses ranging from 10-100 mg/kg.

-

Induction of Inflammation: Inflammation is induced by injecting carrageenan into the paw or by administering LPS.

-

Sample Collection: At a specified time point after the induction of inflammation, blood and tissue samples are collected.

-

Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum or tissue are measured by ELISA. Paw volume is measured in the paw edema model.

-

Data Interpretation: The dose-dependent inhibition of cytokine production or paw swelling by this compound is evaluated.

Synthesis

The synthesis of 6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine involves a multi-step process starting from 3,6-dichloropyridazine.

References

- 1. | BioWorld [bioworld.com]

- 2. US10765700B2 - Methods for expansion or depletion of t-regulatory cells - Google Patents [patents.google.com]

- 3. US11083778B2 - Compositions and methods to mitigate or prevent an immune response to an immunogenic therapeutic molecule in non-human primates - Google Patents [patents.google.com]

The Biological Activity of Ro106-9920: A Technical Guide for Researchers

An In-depth Examination of the NF-κB Inhibitor Ro106-9920, a Potent Anti-Inflammatory Agent

This compound has emerged as a significant small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides a comprehensive overview of the biological activity of this compound, designed for researchers, scientists, and professionals in drug development. The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for assays relevant to its study.

Core Mechanism of Action: Inhibition of IκBα Ubiquitination

This compound exerts its anti-inflammatory effects by selectively targeting the ubiquitination of IκBα (Inhibitor of NF-κB Alpha). In the canonical NF-κB pathway, pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent ubiquitination of IκBα. This marks IκBα for degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes by inhibiting the ubiquitination of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm in an inactive state.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activity of this compound.

| In Vitro Activity | |

| Target | IκBα Ubiquitination |

| Assay Conditions | LPS- and TNF-α-induced |

| IC50 | 3 µM |

| Reference | Commercial Product Datasheet |

| In Vivo Efficacy | |

| Model | Acute Kidney Injury (Ischemia/Reperfusion) in Mice |

| Dose Range | 5, 10, and 20 mg/kg |

| Administration Route | Intraperitoneal |

| Vehicle | 10% DMSO in 90% corn oil |

| Treatment Duration | 7 days |

| Observed Effects | Dose-dependent reduction in serum creatinine, blood urea nitrogen, and inflammatory cytokines (TNF-α, IL-1β, IL-6); suppression of NF-κB nuclear translocation. |

| Reference | Published Study[1][2] |

| Effect on Cytokine Production | |

| In Vitro Model | Mouse Neutrophil-Macrophage Coculture |

| Stimulus | Not specified |

| Inhibited Cytokines | IL-1β, IL-18 |

| Measurement Method | ELISA |

| Reference | Published Study |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

In Vitro IκBα Ubiquitination Assay

This protocol describes a cell-free assay to assess the inhibitory effect of this compound on IκBα ubiquitination.

Materials:

-

HEK293T or other suitable cell line expressing components of the NF-κB pathway.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Recombinant human IκBα.

-

Ubiquitin, E1 and E2 (UbcH5) enzymes.

-

ATP.

-

This compound.

-

Anti-IκBα antibody.

-

Anti-ubiquitin antibody.

-

Protein A/G agarose beads.

-

SDS-PAGE gels and Western blotting reagents.

Procedure:

-

Cell Lysate Preparation: Culture HEK293T cells to 80-90% confluency. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cellular machinery for ubiquitination.

-

Ubiquitination Reaction: In a microcentrifuge tube, combine the cell lysate, recombinant IκBα, ubiquitin, E1 and E2 enzymes, and ATP.

-

Inhibitor Treatment: Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours to allow for ubiquitination to occur.

-

Immunoprecipitation: Add anti-IκBα antibody to each reaction tube and incubate for 2-4 hours at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 1-2 hours.

-

Washing: Pellet the beads by centrifugation and wash them three to four times with lysis buffer to remove non-specific binding.

-

Western Blotting: Resuspend the beads in SDS-PAGE sample buffer, boil to elute the proteins, and run the samples on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Detection: Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated IκBα. The intensity of the ubiquitinated IκBα bands will decrease with increasing concentrations of this compound.

LPS-Stimulated Cytokine Production in RAW 264.7 Macrophages

This protocol details the measurement of pro-inflammatory cytokine inhibition by this compound in a macrophage cell line.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

DMEM supplemented with 10% FBS and antibiotics.

-

Lipopolysaccharide (LPS).

-

This compound.

-

ELISA kits for TNF-α, IL-1β, and IL-6.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment with Inhibitor: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.

-

Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard model for evaluating the anti-inflammatory activity of compounds like this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g).

-

1% (w/v) carrageenan solution in sterile saline.

-

This compound.

-

Vehicle (e.g., 10% DMSO in 90% corn oil).

-

Parenteral administration supplies.

-

Plethysmometer for measuring paw volume.

Procedure:

-

Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6-8 per group): a control group, a carrageenan-only group, and this compound treatment groups at different doses (e.g., 10, 30, 100 mg/kg).

-

Compound Administration: Administer this compound or the vehicle intraperitoneally or orally 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. Inject the same volume of sterile saline into the left hind paw as a control.

-

Measurement of Paw Volume: Measure the volume of both hind paws using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the carrageenan-only group.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

Experimental Workflow for In Vitro Cytokine Inhibition Assay

Caption: Workflow for assessing this compound's inhibition of cytokine production.

Logical Relationship of this compound's Anti-Inflammatory Effect

Caption: Logical cascade of this compound's anti-inflammatory action.

References

- 1. Suppression of nF-κB by ro 106-9920 alleviates ischemia/reperfusion-induced renal dysfunction and inflammation via modulation of neutrophil extracellular trap formation in acute kidney injury mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of nF-κB by ro 106-9920 alleviates ischemia/reperfusion-induced renal dysfunction and inflammation via modulation of neutrophil extracellular trap formation in acute kidney injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro106-9920: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro106-9920 is a potent and selective small molecule inhibitor of the NF-κB signaling pathway, a critical regulator of the inflammatory response. By specifically targeting the ubiquitination of IκBα, this compound prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in inflammation research. The information presented herein is intended to equip researchers with the knowledge necessary to effectively utilize this compound as a tool to investigate inflammatory processes and explore its therapeutic potential.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory cascade.[1][2][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to the inhibitor protein IκBα.[4] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[4] The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound selectively inhibits the ubiquitination of phosphorylated IκBα.[1][2][5] This blockade prevents the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and inhibiting the inflammatory gene expression program.[1][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Parameter | Assay System | IC50 Value | Reference |

| IκBα Ubiquitination | Reconstituted in vitro ubiquitination assay | 3 µM | [1][2] |

| IκBα Ubiquitination | Cell-based assay | 2.3 µM | [5][6] |

| TNF-α Production | LPS-stimulated human peripheral blood mononuclear cells (PBMCs) | < 1 µM | [5] |

| IL-1β Production | LPS-stimulated human peripheral blood mononuclear cells (PBMCs) | < 1 µM | [5] |

| IL-6 Production | LPS-stimulated human peripheral blood mononuclear cells (PBMCs) | < 1 µM | [5] |

| NF-κB Nuclear Translocation | IL-1β-stimulated CHO cells | ~5 µM (EC50) | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Inflammatory Stimulus | Dosing Regimen | Effect | Reference |

| Rat | Lipopolysaccharide (LPS) | 10-100 mg/kg, oral | Dose-dependent inhibition of cytokine production | [5] |

| Mouse Acute Kidney Injury | Ischemia/Reperfusion | 5, 10, 20 mg/kg for 7 days | Dose-dependent reduction in serum creatinine, BUN, and inflammatory cytokines | [3] |

| Diabetic Mouse Wound Healing | Full-thickness wound | Not specified | Enhanced wound healing, reduced NET formation and NLRP3 inflammasome activation | [7] |

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway and Inhibition by this compound

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. imrpress.com [imrpress.com]

- 6. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

The Role of Ro106-9920 in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro106-9920 is a potent and selective small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in interfering with the ubiquitination of the inhibitor of κBα (IκBα). This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Introduction to this compound and the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in orchestrating the cellular response to a wide array of stimuli, including inflammatory cytokines, pathogens, and stress signals. In its inactive state, NF-κB is sequestered in the cytoplasm through its association with inhibitory proteins, most notably IκBα. The canonical NF-κB activation pathway is initiated by the phosphorylation of IκBα by the IκB kinase (IKK) complex. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

This compound has been identified as a selective inhibitor of this pathway.[1] Its primary mechanism of action is the specific inhibition of IκBα ubiquitination, thereby preventing its degradation and keeping NF-κB in its inactive, cytoplasm-bound state.[1][2] This targeted inhibition makes this compound a valuable tool for studying the intricacies of NF-κB signaling and a potential therapeutic agent for inflammatory diseases.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro and in vivo experimental settings. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | Stimulus | Measured Effect | IC50 / EC50 | Reference |

| IκBα Ubiquitination Assay | Cell-free system | - | Inhibition of IκBα ubiquitination | 2.3 ± 0.09 µM | [1] |

| Cytokine Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Inhibition of TNF-α, IL-1β, and IL-6 production | < 1 µM | [1] |

| NF-κB Nuclear Translocation | Chinese Hamster Ovary (CHO) cells | Interleukin-1β (IL-1β) | Inhibition of NF-κB p65-GFP translocation | ~5 µM | [3] |

Table 2: In Vivo Activity of this compound in a Mouse Model of Acute Kidney Injury

| Animal Model | Treatment | Dose | Measured Effect | % Inhibition/Reduction | Reference |

| Ischemia/Reperfusion-induced AKI (mice) | This compound | 5 mg/kg | Reduction of serum IL-1β | Not specified | [4] |

| Ischemia/Reperfusion-induced AKI (mice) | This compound | 10 mg/kg | Reduction of serum IL-1β | Not specified | [4] |

| Ischemia/Reperfusion-induced AKI (mice) | This compound | 20 mg/kg | Reduction of serum IL-1β | Not specified | [4] |

| Ischemia/Reperfusion-induced AKI (mice) | This compound | 5 mg/kg | Reduction of serum IL-6 | Not specified | [4] |

| Ischemia/Reperfusion-induced AKI (mice) | This compound | 10 mg/kg | Reduction of serum IL-6 | Not specified | [4] |

| Ischemia/Reperfusion-induced AKI (mice) | This compound | 20 mg/kg | Reduction of serum IL-6 | Not specified | [4] |

| Ischemia/Reperfusion-induced AKI (mice) | This compound | 5 mg/kg | Reduction of serum TNF-α | Not specified | [4] |

| Ischemia/Reperfusion-induced AKI (mice) | This compound | 10 mg/kg | Reduction of serum TNF-α | Not specified | [4] |

| Ischemia/Reperfusion-induced AKI (mice) | This compound | 20 mg/kg | Reduction of serum TNF-α | Not specified | [4] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the specific point of intervention by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize this compound.

In Vitro IκBα Ubiquitination Assay

This cell-free assay directly measures the ability of a compound to inhibit the enzymatic addition of ubiquitin to IκBα.

Principle: Recombinant IκBα is incubated with E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes, along with ubiquitin and ATP. The extent of IκBα ubiquitination is then assessed, typically by Western blotting.

Detailed Protocol:

-

Reaction Mixture: In a microcentrifuge tube, combine reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT), recombinant E1, E2 (e.g., UbcH5c), and E3 (e.g., SCF-β-TrCP) enzymes, recombinant IκBα (pre-phosphorylated by IKKβ), and ubiquitin.

-

Inhibitor Addition: Add this compound or vehicle control (e.g., DMSO) to the reaction mixture at various concentrations.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Detection: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane. Probe the membrane with an anti-IκBα antibody to visualize the ubiquitinated forms of IκBα, which will appear as a ladder of higher molecular weight bands.

-

Quantification: Densitometry is used to quantify the intensity of the ubiquitinated IκBα bands, and IC50 values are calculated.

NF-κB Reporter Gene Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing NF-κB binding sites. Upon NF-κB activation and nuclear translocation, it binds to these sites and drives the expression of the reporter gene, which can be quantified.

Detailed Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a plasmid containing the NF-κB-luciferase reporter construct. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

Compound Treatment: Seed the transfected cells into a multi-well plate and treat with various concentrations of this compound or vehicle control.

-

Stimulation: After a pre-incubation period with the compound, stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β).

-

Lysis and Luciferase Assay: After the stimulation period, lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer and appropriate substrates.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

In Vivo Anti-Inflammatory Models

These models are used to assess the efficacy of this compound in a whole-animal system.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of a systemic inflammatory response, leading to the release of pro-inflammatory cytokines.

Detailed Protocol:

-

Animal Acclimatization: Acclimate rodents (e.g., mice or rats) to the laboratory conditions.

-

Compound Administration: Administer this compound or vehicle control orally or via another appropriate route at various doses.

-

LPS Challenge: After a specified time following compound administration, inject the animals with a sub-lethal dose of LPS intraperitoneally.

-

Sample Collection: At the peak of the cytokine response (e.g., 1-2 hours post-LPS), collect blood samples via cardiac puncture or another suitable method.

-

Cytokine Measurement: Prepare serum or plasma from the blood samples and measure the levels of TNF-α, IL-1β, and IL-6 using enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent inhibition.

Principle: Carrageenan, a seaweed extract, induces an acute, localized inflammatory response when injected into the paw of a rat, characterized by swelling (edema).

Detailed Protocol:

-

Animal Acclimatization: Acclimate rats to the experimental conditions.

-

Compound Administration: Administer this compound or vehicle control orally.

-

Induction of Edema: After a set time, inject a solution of carrageenan into the sub-plantar surface of the right hind paw.

-

Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Logical Relationships in the Mechanism of this compound

The following diagram illustrates the logical cascade of events from NF-κB pathway activation to the inhibitory effect of this compound.

References

- 1. A small molecule ubiquitination inhibitor blocks NF-kappa B-dependent cytokine expression in cells and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Suppression of nF-κB by ro 106-9920 alleviates ischemia/reperfusion-induced renal dysfunction and inflammation via modulation of neutrophil extracellular trap formation in acute kidney injury mice - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Ro106-9920: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro106-9920 is a potent and selective small molecule inhibitor of Nuclear Factor-kappa B (NF-κB) activation. It exerts its anti-inflammatory effects by specifically targeting the ubiquitination of the NF-κB inhibitor, IκBα. By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the NF-κB signaling pathway.

Core Mechanism of Action: Inhibition of IκBα Ubiquitination

This compound is an anti-inflammatory agent that functions as a selective inhibitor of Lipopolysaccharide (LPS)- and Tumor Necrosis Factor-alpha (TNF-α)-induced IκBα ubiquitination.[1] In the canonical NF-κB signaling pathway, the activation of IκB kinase (IKK) leads to the phosphorylation of IκBα. This phosphorylation event marks IκBα for ubiquitination by an E3 ubiquitin ligase complex, which subsequently targets it for degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines such as TNF-α, Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2]

This compound intervenes in this cascade by specifically inhibiting the ubiquitination of phosphorylated IκBα.[3] This blockade prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and effectively shutting down the inflammatory response.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

| Parameter | Value | Assay System | Reference |

| IC50 (IκBα Ubiquitination) | 3 µM | LPS- and TNF-α-induced IκBα ubiquitination assay | [1] |

| IC50 (TNF-α Production) | < 1 µM | NF-κB-dependent expression in human peripheral blood mononuclear cells | [4] |

| IC50 (IL-1β Production) | < 1 µM | NF-κB-dependent expression in human peripheral blood mononuclear cells | [4] |

| IC50 (IL-6 Production) | < 1 µM | NF-κB-dependent expression in human peripheral blood mononuclear cells | [4] |

| EC50 (NF-κB Translocation) | ~5 µM | IL-1-induced NF-κB p65-GFP redistribution assay in CHO cells | [1] |

| Parameter | Effect | Assay System | Reference |

| EGFR Kinase Inhibition | 63% inhibition at 10 µM | EGFR kinase assay | [3] |

| 5-Lipoxygenase Inhibition | 89% inhibition at 10 µM | 5-lipoxygenase assay | [3] |

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway and Inhibition by this compound

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro IκBα Ubiquitination Assay

Caption: Workflow for assessing this compound's effect on IκBα ubiquitination.

Detailed Experimental Protocols

In Vitro IκBα Ubiquitination Assay

This protocol is a generalized procedure based on common methodologies for assessing protein ubiquitination.

Objective: To determine the inhibitory effect of this compound on the ubiquitination of IκBα in a cell-free system.

Materials:

-

Cell line known to express the necessary components of the NF-κB pathway (e.g., HeLa, HEK293).

-

Stimulating agent (e.g., TNF-α, IL-1β).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Recombinant human ubiquitin.

-

ATP.

-

Anti-IκBα antibody for immunoprecipitation.

-

Protein A/G agarose beads.

-

Anti-ubiquitin antibody for Western blotting.

-

This compound.

-

Vehicle control (e.g., DMSO).

Procedure:

-

Cell Stimulation and Lysis:

-

Culture cells to ~80-90% confluency.

-

Stimulate cells with an appropriate agonist (e.g., 20 ng/mL TNF-α for 15 minutes) to induce IκBα phosphorylation.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

In Vitro Ubiquitination Reaction:

-

To the cell lysate, add recombinant ubiquitin and an ATP-regenerating system.

-

Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Immunoprecipitation of IκBα:

-

Add anti-IκBα antibody to the reaction mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads extensively with lysis buffer.

-

-

Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody.

-

Visualize the bands using an appropriate detection system. A ladder of higher molecular weight bands corresponding to ubiquitinated IκBα should be observed in the control lane, which should be reduced in the this compound-treated lanes.

-

In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Production Model

This protocol describes a common method to evaluate the in vivo anti-inflammatory activity of a compound.[5]

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to an LPS challenge in rodents.

Materials:

-

Rodents (e.g., male Wistar rats or C57BL/6 mice).

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound.

-

Vehicle control (e.g., 0.5% carboxymethylcellulose).

-

Anesthesia.

-

ELISA kits for TNF-α, IL-1β, and IL-6.

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate animals for at least one week prior to the experiment.

-

Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) or vehicle control. The timing of administration should be based on the pharmacokinetic profile of the compound (typically 1-2 hours before LPS challenge).

-

-

LPS Challenge:

-

Inject LPS intraperitoneally (i.p.) at a dose known to induce a robust cytokine response (e.g., 1 mg/kg for rats).[5]

-

-

Sample Collection:

-

At the time of peak cytokine production (typically 1.5-2 hours post-LPS for TNF-α and IL-6), anesthetize the animals and collect blood via cardiac puncture.[5]

-

Prepare serum or plasma from the blood samples.

-

-

Cytokine Analysis:

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the serum or plasma samples using commercially available ELISA kits according to the manufacturer's instructions.

-

Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.

-

NF-κB Reporter Gene Assay

This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.[6]

Objective: To determine the inhibitory effect of this compound on NF-κB-dependent gene expression.

Materials:

-

A stable cell line containing an NF-κB-responsive reporter gene construct (e.g., luciferase or β-galactosidase).

-

Stimulating agent (e.g., TNF-α, IL-1β).

-

This compound.

-

Vehicle control (e.g., DMSO).

-

Luciferase assay reagent or appropriate substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Seeding and Treatment:

-

Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

-

Cell Stimulation:

-

Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) to activate the NF-κB pathway.

-

Incubate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).

-

-

Reporter Gene Assay:

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

-

Normalize the reporter activity to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.

-

Off-Target Activity Profile

While this compound is a selective inhibitor of IκBα ubiquitination, it has been reported to exhibit some off-target activity at higher concentrations.

-

EGFR Kinase: At a concentration of 10 µM, this compound was shown to inhibit EGFR kinase activity by 63%.[3]

-

5-Lipoxygenase: At a concentration of 10 µM, this compound inhibited 5-lipoxygenase activity by 89%.[3]

These off-target activities should be considered when interpreting experimental results, particularly at concentrations exceeding the IC50 for NF-κB inhibition.

Conclusion

This compound is a valuable research tool for studying the role of the NF-κB signaling pathway in inflammation and other disease processes. Its selective inhibition of IκBα ubiquitination provides a specific mechanism for modulating NF-κB activity. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and other inhibitors of the NF-κB pathway. Researchers utilizing this compound should be mindful of its potential off-target effects at higher concentrations and design their experiments accordingly.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]

- 3. imrpress.com [imrpress.com]

- 4. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

- 5. inotiv.com [inotiv.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols for Ro106-9920, an NF-κB Inhibitor

For research use only. Not for use in diagnostic procedures.

Introduction

Ro106-9920 is a potent and selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including inflammatory disorders and cancer. This compound exerts its inhibitory effect by selectively targeting the ubiquitination of IκBα, the inhibitor of NF-κB. This action prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its translocation to the nucleus, which is required for the transcription of pro-inflammatory genes.[1]

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the NF-κB signaling pathway. The described assays will enable researchers to:

-

Quantify the inhibition of NF-κB transcriptional activity.

-

Analyze the phosphorylation and degradation of IκBα.

-

Visualize the nuclear translocation of the NF-κB p65 subunit.

-

Measure the downstream effects on pro-inflammatory cytokine production.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory concentrations of this compound.

| Target Activity | Assay Type | IC50 Value | Reference |

| LPS- and TNF-α-induced IκBα ubiquitination | Biochemical Assay | 3 µM | |

| NF-κB-dependent gene expression | Cell-based Assay | 2.3 µM | |

| Ubiquitin-activating enzyme E1 | Biochemical Assay | >100 µM |

Signaling Pathway and Experimental Workflow

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus in the presence of this compound.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

This compound (dissolved in DMSO)

-

TNF-α (recombinant human)

-

96-well white, clear-bottom cell culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

-

Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1 hour.

-

Stimulation: Add TNF-α to each well to a final concentration of 20 ng/mL (except for the unstimulated control wells).

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Western Blot for IκBα Phosphorylation and Degradation

This protocol allows for the detection of changes in the levels of phosphorylated IκBα and total IκBα.

Materials:

-

RAW 264.7 or THP-1 cells

-